molecular formula C16H23ClN2O2 B13518560 Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No.: B13518560
M. Wt: 310.82 g/mol
InChI Key: DMQWIWBGIKJJBB-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[45]decane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C16H22N2O2·HCl It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. The compound is then crystallized and dried to obtain the hydrochloride salt.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 2-Cbz-2,6-diazaspiro[4.5]decane
  • 6-benzyl-2,6-diazaspiro[4.5]decane
  • 2,8-diazaspiro[4.5]decan-1-one derivatives

Comparison: Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific benzyl group and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16;/h1-3,6-7,17H,4-5,8-13H2;1H

InChI Key

DMQWIWBGIKJJBB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

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